Engeletin

Catalog No.
S527158
CAS No.
572-31-6
M.F
C21H22O10
M. Wt
434.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Engeletin

CAS Number

572-31-6

Product Name

Engeletin

IUPAC Name

(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C21H22O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-25,27-28H,1H3/t8-,15-,17+,18+,19+,20-,21-/m0/s1

InChI Key

VQUPQWGKORWZII-WDPYGAQVSA-N

SMILES

O=C1[C@H](O[C@H]2[C@@H]([C@@H]([C@H]([C@H](C)O2)O)O)O)[C@@H](C3=CC=C(O)C=C3)OC4=CC(O)=CC(O)=C14

Solubility

Soluble in DMSO

Synonyms

(2R,3R)-Engelitin, Dihydrokaempferol 3-O-α-L-rhamnopyranoside, Dihydrokaempferol 3-rhamnoside, Engelitin

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O

Description

The exact mass of the compound Engeletin is 434.1213 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Engeletin (ENG): is a natural flavonoid compound known for its diverse physiological and pharmacological effects . It has garnered significant attention as a promising candidate for drug development .

Engeletin is a natural flavonoid compound classified as a flavanonol rhamnoside, predominantly found in the bark of Hymenaea martiana and in certain wines. Its chemical structure includes a rhamnose sugar moiety attached to a flavonoid backbone, contributing to its unique properties and biological activities. Engeletin has garnered attention for its diverse physiological and pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective activities .

Typical of flavonoids, including:

  • Oxidation: Engeletin can undergo oxidation reactions that may alter its hydroxyl groups, impacting its biological activity.
  • Glycosylation: The presence of the rhamnose moiety allows for potential glycosylation reactions, which can enhance solubility and bioavailability.
  • Complexation: Engeletin can form complexes with metal ions, which may influence its antioxidant properties and stability .

Engeletin exhibits significant biological activities:

  • Anti-inflammatory Effects: It has been shown to alleviate inflammation in various models, including lipopolysaccharide-induced endometritis and cerebral ischemia reperfusion injury .
  • Antioxidant Properties: Engeletin demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress .
  • Neuroprotective Effects: Research indicates that engeletin can protect neurons from apoptosis and inflammation-related damage .

The synthesis of engeletin can be achieved through several methods:

  • Extraction from Natural Sources: The primary method involves extracting engeletin from plant sources like Hymenaea martiana using solvents such as ethanol or methanol.
  • Chemical Synthesis: Although less common, engeletin can be synthesized through

Engeletin has several applications across different fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, engeletin is being investigated for potential therapeutic uses in conditions like arthritis, neurodegenerative diseases, and cardiovascular disorders .
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress on the skin.
  • Food Industry: Engeletin may be used as a natural preservative or functional ingredient due to its health benefits .

Studies have highlighted various interactions of engeletin with biological systems:

  • Cell Signaling Pathways: Engeletin has been shown to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .
  • Cytokine Modulation: It affects the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha, indicating its role in modulating immune responses .
  • Neuroprotective Mechanisms: Engeletin interacts with neural pathways to prevent apoptosis in neuronal cells, showcasing its potential in neuroprotection .

Engeletin shares structural and functional similarities with several other flavonoids. Here are some comparable compounds:

Compound NameStructure TypeKey ActivitiesUnique Features
QuercetinFlavonolAntioxidant, anti-inflammatoryWidely studied for cardiovascular benefits
KaempferolFlavonolAntioxidant, anticancerFound in many fruits and vegetables
RutinFlavonol glycosideAntioxidant, anti-inflammatoryKnown for vascular protective effects
HesperidinFlavonoid glycosideAnti-inflammatoryCommonly found in citrus fruits

Engeletin's uniqueness lies in its specific rhamnoside structure that enhances its solubility and bioactivity compared to other flavonoids. Its potent anti-inflammatory effects are particularly noteworthy when considering its application in therapeutic contexts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

434.12129689 g/mol

Monoisotopic Mass

434.12129689 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Engeletin

Dates

Modify: 2023-08-15
1: Jiang SY, Song XY, Zhang DD, Li ZL, Yang YY, Luo XY, Ye XC. [Spectrum-effect relationship between UPLC fingerprint of Smilax china and anti-pelvic inflammation in rats]. Zhongguo Zhong Yao Za Zhi. 2019 Aug;44(15):3323-3329. doi: 10.19540/j.cnki.cjcmm.20190523.302. Chinese. PubMed PMID: 31602890.
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3: Tian Q, Wang G, Zhang Y, Zhang F, Yang L, Liu Z, Shen Z. Engeletin inhibits Lipopolysaccharide/d-galactosamine-induced liver injury in mice through activating PPAR-γ. J Pharmacol Sci. 2019 Jul;140(3):218-222. doi: 10.1016/j.jphs.2019.06.011. Epub 2019 Jul 19. PubMed PMID: 31473044.
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5: Liang G, Nie Y, Chang Y, Zeng S, Liang C, Zheng X, Xiao D, Zhan S, Zheng Q. Protective effects of Rhizoma smilacis glabrae extracts on potassium oxonate- and monosodium urate-induced hyperuricemia and gout in mice. Phytomedicine. 2019 Jun;59:152772. doi: 10.1016/j.phymed.2018.11.032. Epub 2018 Nov 24. PubMed PMID: 31005813.
6: Jiang X, Chen L, Zhang Z, Sun Y, Wang X, Wei J. Protective and Therapeutic Effects of Engeletin on LPS-Induced Acute Lung Injury. Inflammation. 2018 Aug;41(4):1259-1265. doi: 10.1007/s10753-018-0773-z. PubMed PMID: 29704150.
7: Guo W, Dong H, Wang D, Yang B, Wang X, Huang L. Separation of Seven Polyphenols from the Rhizome of Smilax glabra by Offline Two Dimension Recycling HSCCC with Extrusion Mode. Molecules. 2018 Feb 24;23(2). pii: E505. doi: 10.3390/molecules23020505. PubMed PMID: 29495285; PubMed Central PMCID: PMC6017728.
8: Ye W, Chen R, Sun W, Huang C, Lin X, Dong Y, Wen C, Wang X. Determination and pharmacokinetics of engeletin in rat plasma by ultra-high performance liquid chromatography with tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Aug 15;1060:144-149. doi: 10.1016/j.jchromb.2017.06.018. Epub 2017 Jun 10. PubMed PMID: 28622617.
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10: Wu H, Zhao G, Jiang K, Li C, Qiu C, Deng G. Engeletin Alleviates Lipopolysaccharide-Induced Endometritis in Mice by Inhibiting TLR4-mediated NF-κB Activation. J Agric Food Chem. 2016 Aug 10;64(31):6171-8. doi: 10.1021/acs.jafc.6b02304. Epub 2016 Jul 28. PubMed PMID: 27411287.
11: Du HZ, He XC, Nong H, Dong LS, Chen HB, Cai J, Li M. [UPLC and HPLC analysis on contents of astilbin and engeletin in dong medicine "sunl gaems" of Guizhou origin by QAMS]. Zhongguo Zhong Yao Za Zhi. 2015 Aug;40(15):3115-20. Chinese. PubMed PMID: 26677720.
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